molecular formula C20H23N3O B2581360 Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380069-86-1

Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone

Katalognummer B2581360
CAS-Nummer: 2380069-86-1
Molekulargewicht: 321.424
InChI-Schlüssel: JISNPADNGSTMIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicinal chemistry.

Wirkmechanismus

The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone is not well understood. However, it is believed to act as an inhibitor of enzymes such as proteases and kinases. These enzymes are involved in various cellular processes such as signal transduction, protein degradation, and DNA replication. Inhibition of these enzymes can lead to the disruption of these processes and the potential treatment of diseases associated with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone are not well characterized. However, it is expected to have effects on cellular processes such as signal transduction, protein degradation, and DNA replication. These effects may be beneficial in the treatment of diseases associated with these processes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments include its potential as a starting material for the synthesis of other compounds with potential therapeutic properties. Its synthesis method is relatively straightforward and can be easily scaled up for larger quantities. However, its limitations include the lack of well-characterized biochemical and physiological effects, which makes it difficult to design experiments to test its potential therapeutic properties.

Zukünftige Richtungen

For research on Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone include the characterization of its biochemical and physiological effects, the design and synthesis of analogs with improved therapeutic properties, and the evaluation of its potential as a therapeutic agent in animal models of disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects.

Synthesemethoden

The synthesis of Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone involves several steps. The starting materials are cyclohex-3-en-1-ol and 2-cyclopropylbenzimidazole. The first step involves the protection of the hydroxyl group in cyclohex-3-en-1-ol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected alcohol is then converted to the corresponding mesylate using mesyl chloride and triethylamine. The mesylate is then reacted with 3-azetidinone in the presence of a base such as sodium hydride to give the desired product.

Wissenschaftliche Forschungsanwendungen

Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone has potential applications in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other compounds with potential therapeutic properties. For example, it can be used as a precursor for the synthesis of inhibitors of enzymes such as proteases and kinases. These enzymes are involved in various diseases such as cancer, Alzheimer's disease, and viral infections.

Eigenschaften

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(15-6-2-1-3-7-15)22-12-16(13-22)23-18-9-5-4-8-17(18)21-19(23)14-10-11-14/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISNPADNGSTMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.